molecular formula C13H14N2O4S B2937540 1-(2-methoxyethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione CAS No. 2117452-61-4

1-(2-methoxyethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione

Cat. No. B2937540
CAS RN: 2117452-61-4
M. Wt: 294.33
InChI Key: PTWITDIRYCNRDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxyethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione is a useful research compound. Its molecular formula is C13H14N2O4S and its molecular weight is 294.33. The purity is usually 95%.
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Scientific Research Applications

Discovery and Synthesis

A series of thieno[2,3-d]pyrimidine-2,4-dione derivatives, including compounds with structural similarities to the chemical , have been synthesized as part of efforts to discover potent and orally active non-peptide antagonists for the human luteinizing hormone-releasing hormone (LHRH) receptor. These compounds demonstrated high binding affinity and potent in vitro antagonistic activity, highlighting the potential of the thienopyrimidine-2,4-dione core as a valuable surrogate in medicinal chemistry (Sasaki et al., 2003).

Chemical Reactions and Derivatives

Research on functionalized 1H-pyrimidine-2-ones and thiones, including derivatives of pyrimidine, has led to the development of novel synthesis methods that allow for the creation of a variety of heterocyclic compounds. These methods involve reactions that yield moderate to high yields of desired products, demonstrating the versatility and reactivity of pyrimidine derivatives in chemical synthesis (Sarıpınar et al., 2006).

Biological Activity

Novel compounds synthesized from structural frameworks similar to the mentioned chemical have been evaluated for their anti-inflammatory and analgesic properties. Some derivatives have shown promising activity as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, suggesting potential therapeutic applications in treating sex-hormone-dependent diseases (Abu‐Hashem et al., 2020).

Advanced Materials and Optical Properties

Research into the nonlinear optical properties of novel styryl dyes, including those with structural features related to pyrimidine derivatives, has identified compounds with significant potential as materials for nonlinear optical device applications. These studies suggest the suitability of such derivatives for use in technologies requiring materials with high nonlinear refractive indices and absorption coefficients (Shettigar et al., 2009).

properties

IUPAC Name

1-(2-methoxyethyl)-4-thiophen-2-yl-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-18-5-4-15-8-7-19-12(16)10(8)11(14-13(15)17)9-3-2-6-20-9/h2-3,6,11H,4-5,7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWITDIRYCNRDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C(NC1=O)C3=CC=CS3)C(=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxyethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione

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